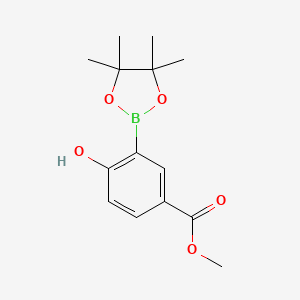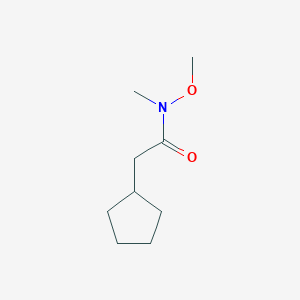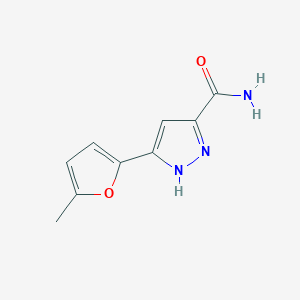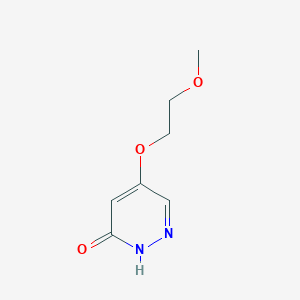
(5-(Furan-3-yl)pyridin-3-yl)methanol
Descripción general
Descripción
“(5-(Furan-3-yl)pyridin-3-yl)methanol” is an organic compound that belongs to the class of aralkylamines . It is a member of furans and pyridines . The molecular formula of this compound is C10H9NO2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 175.18 g/mol . The exact mass is 174.079312947 g/mol .Aplicaciones Científicas De Investigación
1. Synthesis of Polysubstituted Furans
Research highlights a catalyst-free, one-pot synthesis method for polysubstituted furans using compounds similar to (5-(Furan-3-yl)pyridin-3-yl)methanol. This method involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide, indicating the potential of such compounds in organic synthesis (Damavandi, Sandaroos, & Pashirzad, 2012).
2. Biological Evaluation of Novel Pyrazoline Derivatives
A study on novel pyrazoline derivatives, which are synthesized using methods involving compounds like this compound, shows promising anti-inflammatory and antibacterial properties. These derivatives were synthesized via conventional and microwave irradiation methods, demonstrating the potential of such compounds in pharmaceutical applications (Ravula et al., 2016).
3. Detection in Maillard Reaction Products
Compounds structurally related to this compound have been identified in the Maillard reaction products in foods like bread. This highlights their relevance in food chemistry and potential impacts on health and nutrition (Chen, Dai, & Kitts, 2016).
4. Enzyme-Catalyzed Oxidation in Chemical Production
An FAD-dependent enzyme that acts on compounds including [5-(hydroxymethyl)furan-2-yl]methanol, closely related to this compound, has been identified. This enzyme is capable of catalyzing the oxidation of these compounds, which is significant in the production of biobased chemicals like furan-2,5-dicarboxylic acid (Dijkman, Groothuis, & Fraaije, 2014).
5. Catalytic Oligomerization in Chemical Synthesis
Research into nickel complexes with bidentate N,O-type ligands, including derivatives of this compound, has been conducted. These complexes show promise in the catalytic oligomerization of ethylene, a key process in industrial chemistry (Kermagoret & Braunstein, 2008).
Mecanismo De Acción
Target of Action
The primary target of (5-(Furan-3-yl)pyridin-3-yl)methanol is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a member of the cytochrome P450 mixed-function oxidase system, which is involved in the metabolism of xenobiotics in the body .
Mode of Action
It is known to interact with cytochrome p450 2a6 . The interaction with this enzyme could potentially alter its activity, leading to changes in the metabolism of certain substances in the body .
Biochemical Pathways
Given its interaction with cytochrome p450 2a6, it is likely that it influences pathways related to the metabolism of xenobiotics .
Result of Action
Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain substances in the body, potentially leading to various physiological effects .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially influence its action .
Propiedades
IUPAC Name |
[5-(furan-3-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGYVKPHBDOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744413 | |
| Record name | [5-(Furan-3-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-20-4 | |
| Record name | [5-(Furan-3-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)

![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)



![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)



![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)
